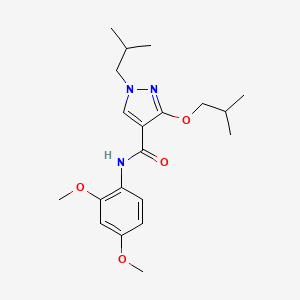

N-(2,4-dimethoxyphenyl)-3-isobutoxy-1-isobutyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-3-(2-methylpropoxy)-1-(2-methylpropyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O4/c1-13(2)10-23-11-16(20(22-23)27-12-14(3)4)19(24)21-17-8-7-15(25-5)9-18(17)26-6/h7-9,11,13-14H,10,12H2,1-6H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDKTSGZZLMTLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)OCC(C)C)C(=O)NC2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-isobutoxy-1-isobutyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole core, followed by the introduction of the isobutoxy and isobutyl groups. The final step involves the attachment of the 2,4-dimethoxyphenyl moiety through a carboxamide linkage. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-isobutoxy-1-isobutyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s reactivity or stability .

Scientific Research Applications

Applications in Scientific Research

N-(2,4-dimethoxyphenyl)-3-isobutoxy-1-isobutyl-1H-pyrazole-4-carboxamide exhibits a variety of applications in scientific research:

Chemistry

- Building Block for Synthesis : This compound serves as an important building block for synthesizing more complex organic molecules.

- Reagent in Organic Reactions : It can act as a reagent in various organic reactions due to its reactive functional groups .

Biology

- Biological Activity : Research indicates that this compound may possess antimicrobial properties and can inhibit specific enzymes. It has been studied for its potential interactions with bacterial RNA polymerase, which could prevent bacterial gene transcription .

- Enzyme Inhibition : The compound's ability to inhibit enzymes makes it a candidate for further studies in enzyme-related pathways and mechanisms .

Medicine

- Therapeutic Potential : There is ongoing research into the compound's efficacy as a therapeutic agent, particularly against bacterial infections. Its mechanism of action involves binding to essential regions of target enzymes, thereby inhibiting their function .

Industry

- Material Development : The unique chemical properties of this compound make it useful in developing new materials and chemical processes. Its stability and reactivity can be harnessed in various industrial applications .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound demonstrated significant inhibition against several bacterial strains. The mechanism was linked to its interaction with bacterial RNA polymerase, suggesting potential use in treating infections caused by resistant bacteria .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of this compound revealed that it effectively inhibits specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in metabolic disorders or infections where these enzymes play crucial roles .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-isobutoxy-1-isobutyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase, thereby preventing bacterial gene transcription. This inhibition occurs through binding to the switch region of the enzyme, which is crucial for its function . The compound’s ability to interact with this target makes it a promising candidate for the development of new antibacterial agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related heterocyclic amides, including benzothiazole derivatives () and pyrazolopyrimidine analogs (). Below is a detailed analysis:

Core Structure and Substitution Patterns

- Target Compound : Pyrazole-4-carboxamide with bulky isobutyl/isobutoxy groups and a 2,4-dimethoxyphenyl moiety.

- Benzothiazole Derivatives () :

Examples such as N-(benzothiazole-2-yl)-2-phenylacetamide and N-(6-ethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide feature a benzothiazole core with aromatic/chlorinated substituents. These compounds lack the pyrazole ring but retain the amide linkage, which is critical for target binding. - Pyrazolopyrimidine Analogs (): Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) shares a pyrazole ring fused with a pyrimidine system. Fluorine atoms enhance metabolic stability, while the chromen-4-one group introduces planar aromaticity, contrasting with the target compound’s aliphatic isobutyl chains .

Physicochemical Properties

The target compound’s lower molecular weight (~373 g/mol) compared to Example 53 (589 g/mol) may favor oral bioavailability, while its isobutyl groups likely increase lipophilicity (clogP ~3.5) relative to benzothiazole derivatives with polar chlorophenyl groups .

Key Research Findings and Implications

Substituent Effects : The target compound’s isobutyl and isobutoxy groups may improve pharmacokinetic properties compared to the benzothiazole derivatives’ polar substituents, which could limit blood-brain barrier penetration .

Fluorine vs. Methoxy Groups : Example 53’s fluorophenyl group enhances binding affinity and stability compared to the target’s methoxy groups, but the latter may reduce toxicity risks associated with halogenated compounds .

Synthetic Complexity : The target compound’s synthesis likely involves fewer steps than Example 53, which requires palladium-catalyzed cross-coupling reactions .

Biological Activity

N-(2,4-dimethoxyphenyl)-3-isobutoxy-1-isobutyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole class, which has garnered attention for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazones with isobutyric acid derivatives. The process generally includes:

- Formation of Pyrazole Ring : The initial step involves the condensation of 2,4-dimethoxyphenyl hydrazine with isobutyl acetic acid to form the pyrazole core.

- Carboxamide Formation : The introduction of a carboxamide group can be achieved through acylation reactions using acyl chlorides or anhydrides.

The overall yield and purity of the product are often assessed using techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Activity

Recent studies have demonstrated that various pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against several strains of bacteria and fungi:

- Bacterial Strains : The compound has been tested against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

- Fungal Strains : It also demonstrated activity against Candida species, with notable inhibition observed in laboratory settings .

Anti-inflammatory Activity

Pyrazole derivatives have been recognized for their anti-inflammatory effects. This compound has been evaluated in various models for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2:

- COX Inhibition : Studies indicate that this compound exhibits selective COX-2 inhibition, which is crucial for developing anti-inflammatory drugs with reduced gastrointestinal side effects .

Anticancer Potential

Research indicates that certain pyrazole derivatives may induce apoptosis in cancer cells:

- Mechanisms : The compound's potential anticancer activity may be linked to its ability to modulate signaling pathways involved in cell proliferation and survival .

- Case Studies : In vitro studies on cancer cell lines have shown promising results, suggesting that further exploration could lead to novel cancer therapies.

Data Table: Biological Activities of Related Pyrazole Derivatives

Q & A

Q. What are the standard synthetic routes for preparing N-(2,4-dimethoxyphenyl)-3-isobutoxy-1-isobutyl-1H-pyrazole-4-carboxamide?

The compound is typically synthesized via a multi-step process:

- Step 1 : Condensation of substituted pyrazole precursors (e.g., 1-isobutylpyrazole derivatives) with activated carboxylic acids.

- Step 2 : Introduction of the 3-isobutoxy group via nucleophilic substitution or Mitsunobu reactions.

- Step 3 : Coupling with 2,4-dimethoxyaniline using coupling agents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in DMF (Dimethylformamide) . Purification often involves flash chromatography (e.g., silica gel with ethyl acetate/petrol ether gradients) or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : To confirm substituent positions and purity (e.g., δ 1.0–1.2 ppm for isobutyl protons, δ 3.8–4.0 ppm for methoxy groups) .

- Mass Spectrometry (HRMS) : For molecular weight validation (e.g., [M+H]+ ion matching theoretical mass).

- HPLC : To assess purity (>98%) using reverse-phase C18 columns .

Q. What solvents and reaction conditions are optimal for its synthesis?

Polar aprotic solvents (DMF, DMSO) at 50–80°C are preferred for coupling reactions. Acidic or basic workup (e.g., aqueous HCl or NaHCO3) is used for extraction, followed by drying with MgSO4 or Na2SO4 .

Advanced Research Questions

Q. How does the 2,4-dimethoxyphenyl substituent influence the compound’s pharmacokinetic properties?

The methoxy groups enhance lipophilicity, potentially improving blood-brain barrier penetration. However, steric hindrance from the 2-methoxy group may reduce binding affinity to certain targets. Comparative studies with analogs (e.g., 2,5-dimethoxy or mono-methoxy derivatives) can clarify substituent effects .

Q. What strategies can resolve contradictory bioassay data across cell lines?

- Dose-Response Analysis : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm receptor specificity.

- Metabolite Profiling : Assess stability in cell culture media to rule out degradation artifacts .

Q. How can molecular docking predict the compound’s interaction with cannabinoid receptors?

- Ligand Preparation : Optimize the 3D structure using software like Schrödinger Maestro.

- Binding Site Analysis : Align with known CB1/CB2 receptor ligands (e.g., anandamide ).

- Scoring : Use Glide SP/XP to evaluate binding energy; prioritize poses where the isobutoxy group occupies hydrophobic pockets .

Q. What structural modifications improve selectivity for kinase inhibitors?

- Core Modification : Replace the pyrazole ring with imidazole (see for imidazole-based kinase inhibitors).

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF3) on the aryl ring to enhance hydrogen bonding with catalytic lysine residues .

Q. How to optimize reaction yields for large-scale synthesis?

- Catalyst Screening : Test Pd(OAc)2/Xantphos for Buchwald-Hartwig amination steps.

- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h for coupling steps .

- In Situ FTIR Monitoring : Track carboxamide formation to minimize byproducts .

Data Analysis & Experimental Design

Q. How to design SAR (Structure-Activity Relationship) studies for this compound?

- Library Design : Synthesize analogs with variations in:

Q. What statistical methods are suitable for analyzing dose-response curves?

Q. How to address low solubility in biological assays?

- Co-Solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.

- Prodrug Strategy : Introduce phosphate esters at the carboxamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.